molecular formula C5H7N3O4 B12358849 5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 59851-49-9

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B12358849
CAS No.: 59851-49-9
M. Wt: 173.13 g/mol
InChI Key: TZQQUWODRHDHNS-UHFFFAOYSA-N
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Description

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, also known as 5-aminoorotic acid, is a heterocyclic compound with the molecular formula C5H5N3O4. It is a derivative of orotic acid and features a pyrimidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of orotic acid with ammonia or an amine under controlled conditions. One common method includes the use of orotic acid and ammonium carbonate in an aqueous solution, followed by heating to induce the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .

Scientific Research Applications

5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions related to nucleotide metabolism. The compound’s effects are mediated through its ability to bind to enzymes and alter their activity, impacting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

59851-49-9

Molecular Formula

C5H7N3O4

Molecular Weight

173.13 g/mol

IUPAC Name

5-amino-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12)

InChI Key

TZQQUWODRHDHNS-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1=O)C(=O)O)N

Origin of Product

United States

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